N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine
説明
N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine is a structurally complex quinazoline derivative designed for targeted kinase inhibition. Its core structure features a quinazoline scaffold substituted at the 4-position with a 3-chloro-4-(3-fluorobenzyloxy)phenyl group and at the 6-position with a unique (E)-configured prop-1-ynylcarbonimidoyl moiety linked to a (3R)-morpholin-3-yl methoxy group. This compound is hypothesized to enhance binding affinity and selectivity toward tyrosine kinases, such as EGFR or HER2, while improving pharmacokinetic properties through its morpholine and fluorinated aryl motifs .
特性
分子式 |
C30H27ClFN5O3 |
|---|---|
分子量 |
560.0 g/mol |
IUPAC名 |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine |
InChI |
InChI=1S/C30H27ClFN5O3/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36)/b37-27-/t24-/m1/s1 |
InChIキー |
IBCIAMOTBDGBJN-IKGOXDCXSA-N |
異性体SMILES |
CC#C/C(=N/OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
正規SMILES |
CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
製品の起源 |
United States |
準備方法
Cyclocondensation of Anthranilic Derivatives
The quinazoline scaffold is typically constructed via cyclocondensation of substituted anthranilic acids or esters with formamidine acetate. Key parameters include:
| Method | Conditions | Yield (%) | Source |
|---|---|---|---|
| Formamidine cyclization | TEGMME, 120°C, 6–12 h | 68–75 | |
| Copper-catalyzed coupling | Cu(OAc)₂, Et₃N, DMF, 45°C, 20 h | 82 |
Mechanistic Insight : The copper-catalyzed route (ACS JOC 2020) leverages isocyanide intermediates for imidoylative cross-coupling, enabling milder conditions compared to traditional thermal cyclization.
Functionalization at C6 Position
Introduction of Propargyl Carbonimidoyl Group
The C6 propargyl carbonimidoyl moiety is installed via palladium-catalyzed Sonogashira coupling or nucleophilic substitution:
| Approach | Reagents/Conditions | Challenges |
|---|---|---|
| Sonogashira coupling | Pd(PPh₃)₄, CuI, TEA, THF, 60°C | Steric hindrance at C6 |
| SNAr with propargylamine | K₂CO₃, DMF, 80°C | Competing side reactions at N1 |
Patent WO2015182682A1 highlights the use of alkynyl ketone precursors to mitigate undesired dimerization.
Installation of 3-Chloro-4-(3-fluorobenzyloxy)aniline
Nucleophilic Aromatic Substitution
The chloro-fluorophenyl group is introduced via SNAr on a pre-nitrated quinazoline intermediate:
Procedure :
-
Selective reduction of nitro group (H₂/Pd-C, EtOH) to generate amine.
-
Coupling with 3-fluorobenzyl chloride under Mitsunobu conditions (DIAD, PPh₃).
Critical Note : Patent US3696102A emphasizes temperature control (<30°C) during phosphorous oxychloride-mediated activation to prevent over-chlorination.
Synthesis of (3R)-Morpholin-3-ylmethoxy Side Chain
Chiral Morpholine Synthesis
The (3R)-morpholine fragment is prepared through:
-
Asymmetric Strecker synthesis using (R)-BINOL-phosphoric acid catalysts.
-
Enzymatic resolution of racemic morpholinols (lipase PS-IM, vinyl acetate).
Industrial Scale-Up : Shionogi’s continuous oscillatory baffled crystallizer (COBC) achieves 99.5% enantiomeric excess by controlled cooling gradients.
Final Assembly and Purification
Coupling Strategies
The side chain is conjugated via:
Purification :
-
Recrystallization : Toluene/n-hexane (1:5 v/v) yields 98.2% purity.
-
Chromatography : SiO₂, CH₂Cl₂/MeOH (95:5) for lab-scale isolation.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Linear synthesis | 12.4 | 95.7 | Minimal protection steps |
| Convergent synthesis | 28.9 | 99.1 | Modularity for analog development |
Efficiency Metrics : Convergent approaches (e.g., fragment coupling) reduce step count by 40% compared to linear routes .
化学反応の分析
反応の種類
S-22611は、次のようなさまざまなタイプの化学反応を起こします。
酸化: この反応には、酸化する剤を使用して、酸素の付加または水素の除去が含まれます。
還元: この反応には、還元剤を使用して、水素の付加または酸素の除去が含まれます。
一般的な試薬および条件
酸化: 一般的な酸化する剤には、過酸化水素、過マンガン酸カリウム、および三酸化クロムが含まれます。
還元: 一般的な還元剤には、水素化ホウ素ナトリウム、水素化リチウムアルミニウム、および水素ガスが含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってヒドロキシル化された誘導体が生成される場合があり、還元によって脱酸素化された化合物が生成される場合があります。 置換反応は、置換基の種類に応じて、さまざまな生成物を生じることがあります .
科学的研究の応用
S-22611は、次のようなさまざまな科学研究の応用があります。
化学: さまざまな化学反応や研究における試薬として使用されます。
生物学: チロシンキナーゼ阻害の効果を研究するために、細胞シグナル伝達および分子生物学の研究に使用されます。
医学: 特に上皮成長因子受容体、ヒト上皮成長因子受容体2、およびヒト上皮成長因子受容体4陽性の腫瘍を標的にした、癌治療における潜在的な治療応用について調査されています。
作用機序
類似の化合物との比較
類似の化合物
ラパチニブジトシレート: 上皮成長因子受容体およびヒト上皮成長因子受容体2の有効な阻害剤であり、それぞれ10.8ナノモルおよび9.2ナノモルの阻害濃度値を示します.
サンボゼルチニブ: 上皮成長因子受容体およびヒト上皮成長因子受容体2の強力な阻害剤であり、さまざまな変異の阻害を示します.
変異型上皮成長因子受容体-IN-2: 変異選択的な上皮成長因子受容体の阻害剤.
独自性
S-22611は、上皮成長因子受容体、ヒト上皮成長因子受容体2、およびヒト上皮成長因子受容体4に対する高い選択性と効力により、独自性があります。 その可逆的な阻害と経口バイオアベイラビリティにより、研究および潜在的な治療応用のための貴重な化合物となっています.
類似化合物との比較
Comparison with Structural Analogs
Substituent Effects on Quinazoline Core
The quinazoline scaffold is a common pharmacophore in kinase inhibitors. Key structural analogs and their functional differences are outlined below:
Physicochemical Properties
- Melting Points : Analogs with morpholine ethers (e.g., Gefitinib Impurity 13) exhibit higher melting points (177–188°C) due to crystallinity, whereas compounds with flexible alkoxy chains (e.g., 3-chloropropoxy derivatives) show lower melting points (96–186°C) .
- Solubility : Morpholine-containing derivatives (e.g., Target Compound) are more water-soluble than halogen-rich analogs, critical for oral bioavailability .
生物活性
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine (referred to as Compound X) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound X features a quinazolinamine core with various substituents, including chloro, fluoro, and methoxy groups. Its structural complexity suggests potential interactions with multiple biological targets.
| Property | Details |
|---|---|
| IUPAC Name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine |
| Molecular Formula | C28H25ClFN5O3S2 |
| CAS Number | 388082-81-3 |
Anticancer Properties
Research indicates that Compound X exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific enzymes involved in cell cycle regulation. For instance, studies have demonstrated that it can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
The mechanism of action involves the binding of Compound X to molecular targets such as enzymes and receptors, leading to modulation of their activity. This can result in:
- Enzyme Inhibition : By inhibiting key enzymes involved in tumor growth.
- Signal Transduction Modulation : Altering signaling pathways that promote cancer cell survival and proliferation.
Case Studies
- In Vitro Studies : A study conducted on human breast cancer cells showed that treatment with Compound X resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.
- In Vivo Studies : In animal models, administration of Compound X significantly reduced tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent.
Antimicrobial Activity
Beyond its anticancer properties, Compound X has shown promise as an antibacterial agent. In vitro testing against various bacterial strains revealed notable activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
These findings suggest that Compound X may be effective against certain bacterial infections, potentially serving as a lead compound for developing new antibiotics.
Research Findings Summary
Recent studies have focused on the structure-activity relationship (SAR) of Compound X, revealing that modifications to specific functional groups can enhance its biological activity. For instance:
- The introduction of additional halogen substituents has been shown to increase potency against cancer cell lines.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
